tert-butyl (2-(6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamido)ethyl)carbamate
CAS No.: 2034447-46-4
Cat. No.: VC4171056
Molecular Formula: C18H27N3O5
Molecular Weight: 365.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034447-46-4 |
|---|---|
| Molecular Formula | C18H27N3O5 |
| Molecular Weight | 365.43 |
| IUPAC Name | tert-butyl N-[2-[[6-(oxan-4-yloxy)pyridine-3-carbonyl]amino]ethyl]carbamate |
| Standard InChI | InChI=1S/C18H27N3O5/c1-18(2,3)26-17(23)20-9-8-19-16(22)13-4-5-15(21-12-13)25-14-6-10-24-11-7-14/h4-5,12,14H,6-11H2,1-3H3,(H,19,22)(H,20,23) |
| Standard InChI Key | LNWCALWVFXUMRG-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NCCNC(=O)C1=CN=C(C=C1)OC2CCOCC2 |
Introduction
1. Structural Overview
The compound can be broken down into the following key components:
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Tert-butyl group: A bulky protecting group often used in organic synthesis for stabilizing reactive intermediates.
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Nicotinamide core: A derivative of nicotinic acid (vitamin B3), which is widely studied for its biological activities.
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Tetrahydro-2H-pyran-4-yloxy moiety: A cyclic ether group that may contribute to the compound's solubility and reactivity.
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Carbamate functionality: A common feature in pharmaceuticals, providing stability and modulating biological activity.
The structure suggests a potential role in medicinal chemistry, particularly as a candidate for drug development or as an intermediate in synthetic pathways.
2. Synthesis Pathways
While specific synthesis details for this compound are not directly available, similar compounds involving nicotinamide derivatives and carbamates are synthesized using multi-step organic reactions. General steps might include:
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Amidation Reaction: The nicotinic acid derivative reacts with an amine to form the nicotinamide core.
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Etherification: Introduction of the tetrahydro-2H-pyran-4-yloxy group via substitution reactions using appropriate alcohols or alkyl halides.
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Carbamate Formation: Reaction of the intermediate with tert-butyl chloroformate or similar reagents to introduce the tert-butyl carbamate group.
These reactions typically require controlled conditions, including specific solvents (e.g., dichloromethane) and catalysts (e.g., triethylamine).
3. Potential Applications
Pharmaceutical Relevance
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The nicotinamide moiety is known for its role in biological systems, including NAD+/NADH metabolism. Compounds with such structures are often explored for therapeutic uses like anti-inflammatory, antioxidant, or neuroprotective effects.
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The carbamate group is frequently used in prodrugs to enhance bioavailability and stability.
Research Applications
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This compound may serve as a precursor or intermediate in the synthesis of more complex molecules for drug discovery.
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It could also be used in studies focusing on structure-activity relationships (SAR) to optimize pharmacological properties.
Spectroscopic Data
Based on similar compounds:
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NMR Spectroscopy:
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Proton () NMR would show signals corresponding to aromatic protons from the nicotinamide ring, aliphatic protons from the tetrahydropyran ring, and tert-butyl protons.
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Carbon () NMR would confirm the presence of carbamate carbonyls and aromatic carbons.
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Mass Spectrometry (MS):
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The molecular ion peak would provide the molecular weight, confirming the compound's identity.
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Solubility
The presence of both hydrophobic (tert-butyl group) and hydrophilic (amide and ether groups) regions suggests moderate solubility in polar organic solvents like ethanol or dimethyl sulfoxide (DMSO).
5. Data Table: Key Features
| Feature | Details |
|---|---|
| Molecular Formula | CHNO |
| Functional Groups | Nicotinamide, Carbamate, Ether |
| Potential Applications | Drug development, SAR studies |
| Synthetic Challenges | Multi-step synthesis requiring protecting groups and selective reactions |
| Analytical Techniques | , -NMR, MS, IR |
6. Challenges and Future Directions
Challenges
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The steric hindrance from the tert-butyl group may complicate certain reactions during synthesis.
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Stability under physiological conditions needs further investigation.
Future Directions
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Biological Testing: Assessing pharmacokinetics and pharmacodynamics for potential therapeutic applications.
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Optimization: Modifying functional groups to enhance activity or reduce side effects.
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